
Azonane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azonane-2-carboxylic acid is a carboxylic acid derivative with a nine-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azonane-2-carboxylic acid can be synthesized through oxidative ring expansion methods. One such method involves the Birch reduction of phthalans, followed by selective hydrogenation and oxidation . Another approach includes the hydrolysis of nitriles, where nucleophilic attack by cyanide ion on an alkyl halide is followed by hydrolysis of the resulting nitrile .
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the oxidation of primary alcohols and aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Additionally, the carboxylation of Grignard reagents is a common method used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Azonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2) for conversion to acid chlorides, alcohols for esterification.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides.
Wissenschaftliche Forschungsanwendungen
Azonane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modification of nanoparticles.
Wirkmechanismus
The mechanism of action of azonane-2-carboxylic acid involves its interaction with molecular targets and pathways. For example, it can inhibit root growth in plants by being misincorporated for proline during protein biosynthesis, leading to the unfolded protein response and degradation of misfolded proteins . This mechanism highlights its potential as a tool for studying protein synthesis and degradation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: A toxic proline analog that inhibits protein synthesis in plants.
Oxonane derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Azonane-2-carboxylic acid is unique due to its nine-membered ring structure, which provides distinct chemical and physical properties compared to other carboxylic acids
Eigenschaften
CAS-Nummer |
14026-65-4 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
azonane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c11-9(12)8-6-4-2-1-3-5-7-10-8/h8,10H,1-7H2,(H,11,12) |
InChI-Schlüssel |
BVYXZYAIQSEKOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(NCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

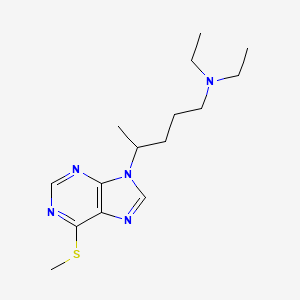
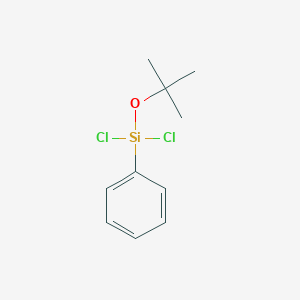
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
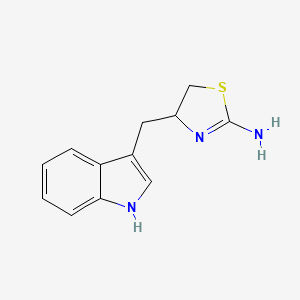
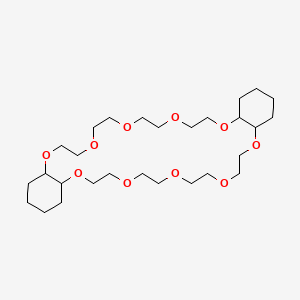
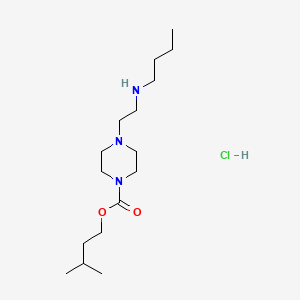
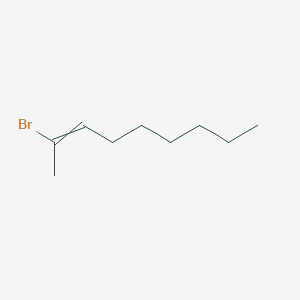
![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

